molecular formula C20H18BrClN2O3 B10961199 (2E)-3-{5-[(4-bromo-3-chlorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-{5-[(4-bromo-3-chlorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10961199
M. Wt: 449.7 g/mol
InChI Key: ZNPOFZWMDFYJIV-VQHVLOKHSA-N
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Description

(E)-3-{5-[(4-BROMO-3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-BROMO-3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromochlorophenoxy group: This step involves the reaction of the furan derivative with 4-bromo-3-chlorophenol in the presence of a suitable base.

    Formation of the pyrazole ring: This is typically done through the reaction of hydrazine derivatives with α,β-unsaturated ketones.

    Final coupling: The final step involves the coupling of the furan and pyrazole derivatives to form the desired propenone compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-BROMO-3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-{5-[(4-BROMO-3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-BROMO-3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{5-[(4-BROMO-3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a furan ring, a pyrazole ring, and a propenone moiety, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycosides.

Properties

Molecular Formula

C20H18BrClN2O3

Molecular Weight

449.7 g/mol

IUPAC Name

(E)-3-[5-[(4-bromo-3-chlorophenoxy)methyl]furan-2-yl]-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C20H18BrClN2O3/c1-3-24-11-17(13(2)23-24)20(25)9-7-14-4-5-16(27-14)12-26-15-6-8-18(21)19(22)10-15/h4-11H,3,12H2,1-2H3/b9-7+

InChI Key

ZNPOFZWMDFYJIV-VQHVLOKHSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Br)Cl

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(O2)COC3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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